1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene
Description
1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene (CAS: 1881332-25-7) is a substituted aromatic compound featuring an ethoxy group at position 1, a nitro group at position 3, and a trifluoromethyl (CF₃) group at position 5. This structure combines electron-donating (ethoxy) and electron-withdrawing (nitro, CF₃) substituents, creating a unique electronic profile. The compound is primarily utilized as a derivatization reagent in chromatographic analyses and as an intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethyl group enhances hydrophobicity, while the nitro group facilitates electrophilic substitution reactions, making it valuable in organic synthesis .
Properties
Molecular Formula |
C9H8F3NO3 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-ethoxy-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8-4-6(9(10,11)12)3-7(5-8)13(14)15/h3-5H,2H2,1H3 |
InChI Key |
ODHRJCZDIXRFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene typically involves the nitration of 1-ethoxy-5-(trifluoromethyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Product: 1-Ethoxy-3-amino-5-(trifluoromethyl)benzene.
-
Substitution: : The ethoxy group can be substituted by nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide intermediates.
Product: Depending on the nucleophile used, various substituted products can be obtained.
-
Oxidation: : The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Product: 1-Ethoxy-3-nitro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly those targeting specific biochemical pathways.
Industry: It is used in the development of agrochemicals and materials science, where its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents critically influence reactivity and applications. Key comparisons include:
| Compound Name | Substituents (Position) | CAS Number | Electronic Effects |
|---|---|---|---|
| 1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene | Ethoxy (1), Nitro (3), CF₃ (5) | 1881332-25-7 | Strong electron-withdrawing (meta-directing) |
| 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene | Ethoxy (1), Nitro (2), CF₃ (4) | 655-08-3 | Ortho-nitro increases steric hindrance |
| 1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene | Ethoxy (1), Nitro (3), OCF₃ (5) | 1803774-05-1 | OCF₃ is less electron-withdrawing than CF₃ |
| 1-Ethoxy-3-methyl-5-nitrobenzene | Ethoxy (1), Methyl (3), Nitro (5) | 1881328-93-3 | Methyl (electron-donating) reduces reactivity |
- Key Findings :
- Nitro Position : A nitro group at position 3 (meta to ethoxy) enhances resonance stabilization compared to position 2 (ortho), which induces steric strain .
- Trifluoromethyl vs. Trifluoromethoxy : The CF₃ group in the main compound provides stronger electron withdrawal than OCF₃ in YF-1460, favoring electrophilic reactions .
- Methyl Substitution : 1-Ethoxy-3-methyl-5-nitrobenzene () exhibits reduced stability and reactivity due to the electron-donating methyl group, leading to its discontinuation in commercial catalogs .
Commercial Availability and Purity
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